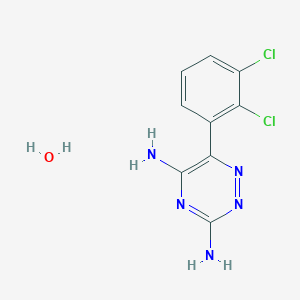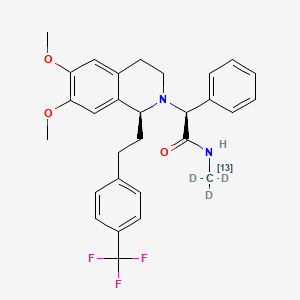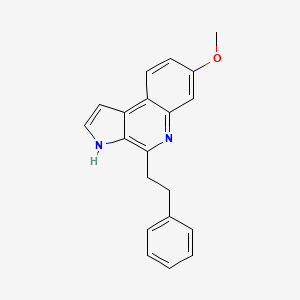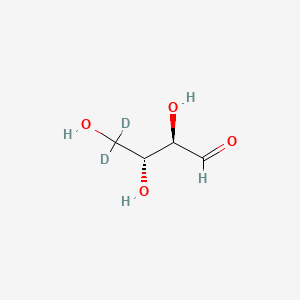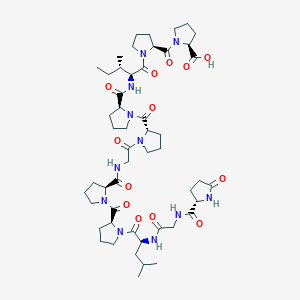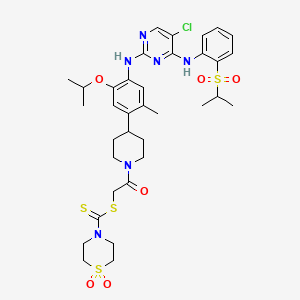
Alk-IN-21
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alk-IN-21 is a potent inhibitor of anaplastic lymphoma kinase (ALK), specifically targeting mutations such as ALK G1202R. It exhibits remarkable enzymatic inhibitory potency with IC50 values of 4.59 nM, 2.07 nM, and 5.95 nM toward ALK wild type, ALK L1196M, and ALK G1202R, respectively . This compound is primarily used in research related to anaplastic large cell lymphoma and non-small cell lung cancer.
Preparation Methods
The synthesis of Alk-IN-21 involves the preparation of 2,4-diarylaminopyrimidine derivatives bearing a dithiocarbamate moiety. . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods would likely involve scaling up these reactions while maintaining stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Alk-IN-21 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its inhibitory potency.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, which can be used to create analogs with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Alk-IN-21 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of ALK and its mutants.
Biology: Helps in understanding the role of ALK in cellular processes and its implications in diseases.
Mechanism of Action
Alk-IN-21 exerts its effects by inhibiting the activity of anaplastic lymphoma kinase. It binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in ALK-positive cancer cells . The molecular targets include ALK wild type and its mutants, such as ALK G1202R and ALK L1196M.
Comparison with Similar Compounds
Alk-IN-21 is compared with other ALK inhibitors such as crizotinib, alectinib, and lorlatinib. While crizotinib was the first approved ALK inhibitor, it often leads to resistance within a year of treatment due to mutations in the ALK gene . Alectinib and lorlatinib are next-generation inhibitors with greater potency and selectivity. this compound is unique in its ability to effectively inhibit the ALK G1202R mutation, which is resistant to many other inhibitors .
Similar compounds include:
Crizotinib: First-generation ALK inhibitor.
Alectinib: Second-generation ALK inhibitor with improved efficacy.
Lorlatinib: Third-generation ALK inhibitor targeting resistant mutations.
This compound stands out due to its specific targeting of resistant ALK mutations, making it a valuable tool in cancer research and potential therapeutic applications.
Properties
Molecular Formula |
C35H45ClN6O6S4 |
|---|---|
Molecular Weight |
809.5 g/mol |
IUPAC Name |
[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]-2-oxoethyl] 1,1-dioxo-1,4-thiazinane-4-carbodithioate |
InChI |
InChI=1S/C35H45ClN6O6S4/c1-22(2)48-30-19-26(25-10-12-41(13-11-25)32(43)21-50-35(49)42-14-16-51(44,45)17-15-42)24(5)18-29(30)39-34-37-20-27(36)33(40-34)38-28-8-6-7-9-31(28)52(46,47)23(3)4/h6-9,18-20,22-23,25H,10-17,21H2,1-5H3,(H2,37,38,39,40) |
InChI Key |
HVCBKWMGVOJUCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCN(CC2)C(=O)CSC(=S)N3CCS(=O)(=O)CC3)OC(C)C)NC4=NC=C(C(=N4)NC5=CC=CC=C5S(=O)(=O)C(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


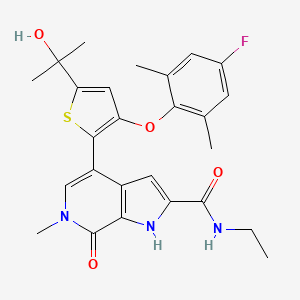
![2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12406449.png)

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B12406460.png)
![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12406474.png)
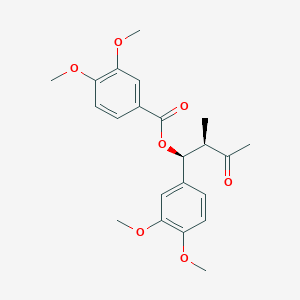
![N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-[fluoranyl(difluoro)methyl]-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B12406483.png)

